Chemical structure and molecular weight of N-(4-(Naphthalen-1-yl)phenyl)naphthalen-1-amine
Chemical structure and molecular weight of N-(4-(Naphthalen-1-yl)phenyl)naphthalen-1-amine
The following technical guide details the chemical structure, synthesis, and application profile of N-(4-(Naphthalen-1-yl)phenyl)naphthalen-1-amine , a critical intermediate and hole-transport material (HTM) in organic electronics.
CAS Registry Number: 936916-07-3 Molecular Formula: C₂₆H₁₉N Molecular Weight: 345.44 g/mol [1]
Executive Summary
N-(4-(Naphthalen-1-yl)phenyl)naphthalen-1-amine is a high-purity aromatic amine derivative used extensively in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] Characterized by its asymmetric biaryl-amine core, it serves as a primary building block for Hole Transport Layers (HTL) due to its high hole mobility, thermal stability, and appropriate ionization potential (HOMO level).[1] Its structure prevents tight π-stacking, thereby reducing crystallization in thin films—a critical failure mode in OLED devices.[1]
Molecular Architecture & Identification
The molecule consists of a central secondary amine nitrogen bonded to two bulky aromatic systems: a 1-naphthyl group and a 4-(1-naphthyl)phenyl group .[1] This asymmetric configuration imparts a non-planar 3D geometry, which is essential for forming amorphous films with high glass transition temperatures (
Structural Connectivity
The core connectivity is defined as: (Naphthalen-1-yl)—NH—(1,4-Phenylene)—(Naphthalen-1-yl) .[1]
Identification Data
| Property | Specification |
| IUPAC Name | N-[4-(1-Naphthalenyl)phenyl]-1-naphthalenamine |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)NC4=CC=CC5=CC=CC=C54 |
| InChI Key | XQNQYYUKPVKEIF-UHFFFAOYSA-N |
| Exact Mass | 345.1517 g/mol |
| Appearance | Yellow to Brown Solid/Powder |
Synthesis Protocol
The synthesis of N-(4-(Naphthalen-1-yl)phenyl)naphthalen-1-amine is typically achieved via Palladium-catalyzed Buchwald-Hartwig amination .[1] This route is preferred over Ullmann coupling due to milder conditions and higher selectivity for the secondary amine.
Reaction Pathway
Precursors:
Step-by-Step Methodology
-
Preparation: In a glovebox under nitrogen atmosphere, charge a reaction flask with 1-(4-bromophenyl)naphthalene (1.0 eq), 1-naphthylamine (1.1 eq), and Sodium tert-butoxide (1.5 eq).
-
Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and BINAP (4 mol%) or P(tBu)₃ as the ligand.
-
Solvation: Dissolve the mixture in anhydrous Toluene (0.2 M concentration).
-
Reaction: Reflux at 110°C for 12–24 hours. Monitor consumption of the bromide via TLC or HPLC.[1]
-
Work-up: Cool to room temperature. Filter through a celite pad to remove palladium residues. Wash with ethyl acetate.[1]
-
Purification: Concentrate the filtrate and purify via silica gel column chromatography (Eluent: Hexane/Dichloromethane gradient).
-
Final Processing: For electronic-grade purity (>99.9%), the solid must undergo vacuum sublimation at high temperature (
C, Torr).[1]
Physicochemical Properties
The material's suitability for OLEDs is defined by its electronic energy levels and thermal robustness.
| Property | Value / Description | Relevance |
| Melting Point ( | ~150–200°C (Est.)[1][4][5] | Determines processing temperature limits. |
| Solubility | Soluble in CHCl₃, THF, Toluene | Essential for solution-processed devices (spin-coating).[1] |
| HOMO Level | -5.3 to -5.5 eV (Approx) | Aligns with Indium Tin Oxide (ITO) work function for efficient hole injection.[1] |
| LUMO Level | -2.3 to -2.5 eV (Approx) | Provides electron blocking capability.[1] |
| Purity Grade | >99.5% (HPLC) | Impurities act as charge traps, reducing device lifetime.[1] |
Note: Exact thermal transitions depend on the specific polymorph and purity level.[1]
Application in Organic Electronics
This compound functions primarily as a Hole Transport Material (HTM) .[1][2] Its electron-rich amine center facilitates the hopping of positive charges (holes) from the anode toward the emissive layer.
Device Architecture Role
In a typical OLED stack, N-(4-(Naphthalen-1-yl)phenyl)naphthalen-1-amine is deposited between the Hole Injection Layer (HIL) and the Emissive Layer (EML).[1]
Mechanism of Action[1]
-
Hole Hopping: The nitrogen lone pair allows for the formation of a stable radical cation (
), facilitating charge transfer.[1] -
Stability: The bulky naphthyl groups protect the radical cation from dimerization, a common degradation pathway in less sterically hindered amines.[1]
References
-
Sigma-Aldrich. N-(4-(Naphthalen-1-yl)phenyl)naphthalen-1-amine Product Specification. Retrieved from [1]
-
BLD Pharm. Chemical Properties of CAS 936916-07-3. Retrieved from [1]
-
LeapChem. Technical Data Sheet: N-(4-(naphthalen-1-yl)phenyl)naphthalen-1-amine. Retrieved from
-
ChemicalBook. Synthesis and Supplier Data for CAS 936916-07-3. Retrieved from [1]
